N-cyclopropyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c17-10-1-3-11(4-2-10)19-15(22)9-24-16-20-13(8-23-16)7-14(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPWMNIHVHTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a cyclopropyl group, a thiazole moiety, and a 4-fluorophenyl amino group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 305.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F N3 O2 S |
| Molecular Weight | 305.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Interaction : It might interact with various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the thiazole ring may confer antioxidant properties, protecting cells from oxidative stress.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell growth in vitro.
In a study assessing various thiazole compounds, one derivative demonstrated an IC50 value of , indicating potent cytotoxicity against cancer cell lines . This suggests that this compound could also possess similar antitumor efficacy.
Antimicrobial Activity
Thiazole-containing compounds have been studied for their antimicrobial properties. In particular, derivatives with electron-withdrawing groups have shown enhanced activity against various bacterial strains. For example, thiazole analogs were found to exhibit antimicrobial activity comparable to standard antibiotics such as norfloxacin .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole derivatives. Some studies have indicated that these compounds can effectively reduce seizure activity in animal models, suggesting their utility in treating epilepsy .
Case Studies and Research Findings
- Antitumor Study : A recent investigation into thiazole-based compounds revealed that specific structural modifications significantly enhance cytotoxicity against leukemia cells. The study emphasized the importance of the thiazole ring in mediating this effect .
- Antimicrobial Research : A comparative study on thiazole derivatives highlighted their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing their potential as therapeutic agents .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of N-cyclopropyl derivatives with target proteins implicated in cancer progression and inflammation, providing insights into their mechanism of action .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazole derivatives, including those similar to N-cyclopropyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide. For instance, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells.
In one study, thiazole derivatives exhibited IC50 values indicating strong selectivity against these cell lines, suggesting that structural modifications can enhance anticancer efficacy . The structure–activity relationship (SAR) studies indicate that substituents on the thiazole ring are crucial for activity, highlighting the importance of the 4-fluorophenyl group in this compound.
Antibacterial Properties
Thiazole-containing compounds have also been investigated for their antibacterial properties. For example, novel thiazole derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Some derivatives of thiazole have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The modulation of inflammatory pathways through inhibition of specific enzymes involved in inflammation is a key area of research .
Targeting Kinases
Many thiazole derivatives act as inhibitors of various kinases involved in cell signaling pathways critical for cancer progression. For instance, selective inhibition of phosphoinositide 3-kinases (PI3Ks), which play vital roles in tumorigenesis, has been observed with related compounds .
Induction of Apoptosis
The ability to induce apoptosis in cancer cells is another critical mechanism for anticancer activity. Studies have shown that certain thiazoles can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Studies and Research Findings
Several case studies highlight the effectiveness of thiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a series of thiazole derivatives exhibited significant cytotoxicity against human glioblastoma cells with IC50 values ranging from 10 to 30 µM .
- Antibacterial Efficacy : Research reported in Bioorganic & Medicinal Chemistry Letters indicated that certain thiazole derivatives showed potent antibacterial activity against multi-drug resistant strains, suggesting their potential as novel antibiotics .
- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory effects of thiazole compounds in animal models, showing reduced levels of inflammatory markers following treatment with these compounds .
Q & A
Q. Characterization Methods :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
A combination of techniques ensures structural validation:
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., monoclinic Cc space group with unit cell parameters a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å) .
- NMR Spectroscopy :
- H NMR detects aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and cyclopropyl protons (δ 1.0–1.5 ppm) .
- F NMR confirms fluorophenyl substitution (δ -110 to -120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Matches experimental mass to theoretical m/z (e.g., 448.48 for CHFNOS) .
Advanced: How can researchers optimize reaction yields during the multi-step synthesis of this compound?
Answer:
Key optimization strategies include:
- Solvent Selection : Use DMF for thioether formation (enhances nucleophilicity) and dichloromethane for amidation (minimizes side reactions) .
- Catalysis : Employ Pd catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) or base catalysis (e.g., KCO) for thioether formation .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclopropane ring formation) to prevent decomposition .
- Purity Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .
Advanced: What strategies are employed to resolve contradictions in reported biological activities of thiazole derivatives?
Answer:
Discrepancies in activity data (e.g., antimicrobial vs. anticancer potency) are addressed via:
- Comparative SAR Analysis : Compare substituent effects using a table of analogs:
| Compound Substituents | Biological Activity | IC (μM) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-...acetamide | Antibacterial (Gram-positive) | 12.5 | |
| Benzothiazole derivatives | Anticancer (HeLa cells) | 8.2 |
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and MIC protocols for antimicrobial testing .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., kinase profiling) to identify primary targets .
Advanced: What computational methods are recommended for elucidating the interaction between this compound and biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). Key interactions include hydrogen bonding with the acetamide carbonyl and π-π stacking with the fluorophenyl group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) to assess binding affinity .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with bioactivity using partial least squares regression .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
